molecular formula C13H7ClN2O4S2 B11713031 2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole

2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole

Cat. No.: B11713031
M. Wt: 354.8 g/mol
InChI Key: LHGRVPKZXRERHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-nitrobenzenesulfonyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with a 2-chloro-4-nitrobenzenesulfonyl group. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-nitrobenzenesulfonyl)-1,3-benzothiazole typically involves the reaction of 2-chloro-4-nitrobenzenesulfonyl chloride with 1,3-benzothiazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-nitrobenzenesulfonyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a catalyst or tin(II) chloride in an acidic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzothiazoles with various functional groups.

    Reduction: The major product is 2-(2-amino-4-nitrobenzenesulfonyl)-1,3-benzothiazole.

    Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

2-(2-Chloro-4-nitrobenzenesulfonyl)-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-nitrobenzenesulfonyl)-1,3-benzothiazole involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrobenzenesulfonyl chloride
  • 2-Chloro-4-nitrophenol
  • 4-Chloro-2-nitrobenzenesulfonyl chloride

Uniqueness

2-(2-Chloro-4-nitrobenzenesulfonyl)-1,3-benzothiazole is unique due to the presence of both a benzothiazole ring and a 2-chloro-4-nitrobenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H7ClN2O4S2

Molecular Weight

354.8 g/mol

IUPAC Name

2-(2-chloro-4-nitrophenyl)sulfonyl-1,3-benzothiazole

InChI

InChI=1S/C13H7ClN2O4S2/c14-9-7-8(16(17)18)5-6-12(9)22(19,20)13-15-10-3-1-2-4-11(10)21-13/h1-7H

InChI Key

LHGRVPKZXRERHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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